Kgp-IN-1 hydrochloride

Description

BenchChem offers high-quality Kgp-IN-1 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kgp-IN-1 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

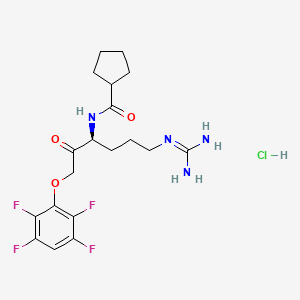

N-[(3S)-6-(diaminomethylideneamino)-2-oxo-1-(2,3,5,6-tetrafluorophenoxy)hexan-3-yl]cyclopentanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F4N4O3.ClH/c20-11-8-12(21)16(23)17(15(11)22)30-9-14(28)13(6-3-7-26-19(24)25)27-18(29)10-4-1-2-5-10;/h8,10,13H,1-7,9H2,(H,27,29)(H4,24,25,26);1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWDKAZULMZGDB-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC(CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)COC2=C(C(=CC(=C2F)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClF4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kgp-IN-1 hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Kgp-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kgp-IN-1 hydrochloride is a selective inhibitor of arginine-specific gingipain (Rgp), a key virulence factor produced by the periodontopathogenic bacterium Porphyromonas gingivalis. This technical guide provides a comprehensive overview of the mechanism of action of Kgp-IN-1 hydrochloride, detailing its molecular target, the downstream signaling consequences of its inhibitory activity, and relevant experimental protocols. The information presented herein is intended to support researchers and professionals in the fields of drug discovery, microbiology, and immunology in their investigation of gingipain inhibitors as potential therapeutic agents.

Introduction to Arginine-Specific Gingipain (Rgp)

Arginine-specific gingipains (Rgps) are cysteine proteases secreted by Porphyromonas gingivalis. These enzymes play a critical role in the bacterium's ability to colonize host tissues, evade the immune system, and acquire nutrients. Rgps cleave host proteins specifically at the C-terminal side of arginine residues, leading to the degradation of a wide range of extracellular matrix proteins, cytokines, and immunoglobulins.[1][2] There are two main forms of arginine-specific gingipain, RgpA and RgpB, both of which are considered significant contributors to the pathogenesis of periodontal disease and have been implicated in other systemic conditions.[1]

Kgp-IN-1 Hydrochloride: A Selective Rgp Inhibitor

Kgp-IN-1 hydrochloride is a research chemical identified as an inhibitor of arginine-specific gingipain.[1][2][3] It is the hydrochloride salt form of Kgp-IN-1, a compound derived from the patent WO2017201322A1, where it is referred to as compound 13-R.[1][2][3] The hydrochloride formulation typically enhances the solubility and stability of the compound for experimental use.[3]

Molecular Target and Specificity

The primary molecular target of Kgp-IN-1 hydrochloride is arginine-specific gingipain (Rgp). While detailed kinetic studies on Kgp-IN-1 are not extensively available in peer-reviewed literature, its classification as an inhibitor suggests that it interferes with the catalytic activity of Rgp, thereby preventing the cleavage of its target substrates. The "IN" in its name likely signifies its role as an inhibitor.

Mechanism of Action and Signaling Pathway

The mechanism of action of Kgp-IN-1 hydrochloride is centered on the direct inhibition of Rgp's proteolytic activity. By blocking Rgp, Kgp-IN-1 prevents the downstream pathological effects mediated by this virulence factor. The putative signaling pathway affected by Kgp-IN-1 is, therefore, the pathway of host protein degradation and immune modulation initiated by P. gingivalis via Rgp.

A simplified representation of the signaling cascade and the point of intervention by Kgp-IN-1 hydrochloride is depicted below.

Caption: Inhibition of Rgp by Kgp-IN-1 hydrochloride.

Downstream Consequences of Rgp Inhibition

By inhibiting Rgp, Kgp-IN-1 hydrochloride is expected to:

-

Preserve Tissue Integrity: Prevent the degradation of extracellular matrix components like collagen, thus maintaining the structural integrity of periodontal tissues.

-

Restore Immune Function: Protect cytokines and other immune signaling molecules from cleavage by Rgp, allowing for a more effective host immune response.

-

Reduce Inflammation: By blocking the pro-inflammatory activities of Rgp, Kgp-IN-1 may help to reduce the chronic inflammation associated with periodontal disease.

Quantitative Data

| Inhibitor Class | Example Compound | Target | Potency (IC50/Ki) | Reference |

| Benzamidine Derivatives | bis-benzamidine with urea linker | HRgpA and RgpB | Ki = 30 µM | [1] |

| Tetracycline Antibiotics | Doxycycline | Arginine-specific gingipains | IC50 = 3 µM | [4] |

| Profragments | PDRgpB | Arginine-specific gingipains | Ki = 0.85-6.2 nM | [5] |

| Kgp-IN-1 Hydrochloride | Kgp-IN-1 HCl | Rgp | Data not publicly available |

Experimental Protocols

The inhibitory activity of Kgp-IN-1 hydrochloride on Rgp can be assessed using a variety of in vitro assays. Below is a generalized protocol for a colorimetric gingipain activity assay.

Gingipain Activity Assay Protocol

This protocol is adapted from methodologies described for measuring gingipain activity.

Objective: To determine the inhibitory effect of Kgp-IN-1 hydrochloride on the proteolytic activity of arginine-specific gingipain (Rgp).

Materials:

-

Purified Rgp enzyme

-

Assay Buffer: 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6

-

Chromogenic Substrate: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)

-

Kgp-IN-1 hydrochloride

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve Kgp-IN-1 hydrochloride in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor.

-

Prepare the Rgp enzyme solution in the assay buffer.

-

Prepare the BAPNA substrate solution in a suitable solvent.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted Kgp-IN-1 hydrochloride (or vehicle control)

-

Rgp enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the BAPNA substrate to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals for a specified period (e.g., 30-60 minutes). The increase in absorbance corresponds to the cleavage of BAPNA and the release of p-nitroaniline.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for gingipain activity assay.

Conclusion

Kgp-IN-1 hydrochloride represents a valuable tool for studying the role of arginine-specific gingipains in the pathology of periodontal and potentially other diseases. Its mechanism of action, through the direct inhibition of Rgp, offers a clear therapeutic rationale for mitigating the virulence of P. gingivalis. While further studies are needed to fully characterize its inhibitory kinetics and in vivo efficacy, the information provided in this guide serves as a foundational resource for researchers and drug development professionals working on this important class of bacterial enzymes.

References

- 1. Inhibition of arginine gingipains (RgpB and HRgpA) with benzamidine inhibitors: zinc increases inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Implications of Porphyromonas gingivalis peptidyl arginine deiminase and gingipain R in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of gingipains by their profragments as the mechanism protecting Porphyromonas gingivalis against premature activation of secreted proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kgp-IN-1, a Potent Arginine-Specific Gingipain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 is a selective, small-molecule inhibitor of arginine-specific gingipains (Rgps), key virulence factors produced by the periodontopathogenic bacterium Porphyromonas gingivalis. Arginine-specific gingipains, along with lysine-specific gingipain (Kgp), are cysteine proteases that play a crucial role in the progression of periodontal disease by degrading host tissues, dysregulating the host immune response, and facilitating bacterial nutrition and colonization.[1][2][3][4][5] The development of potent and specific gingipain inhibitors like Kgp-IN-1 represents a promising therapeutic strategy for the treatment of periodontitis and potentially other systemic diseases associated with P. gingivalis infection.

This technical guide provides an in-depth overview of Kgp-IN-1, including its mechanism of action, chemical properties, and the experimental methodologies used for its characterization.

Chemical Properties and Synthesis

Kgp-IN-1, identified as compound 13-R in patent WO2017201322A1, is chemically named N-((1-(2-((2,6-difluorobenzyl)oxy)acetyl)-[4,4'-bipiperidin]-1'-yl)carbonyl)-3-methyl-L-valine.

Table 1: Chemical Properties of Kgp-IN-1

| Property | Value |

| IUPAC Name | N-((1-(2-((2,6-difluorobenzyl)oxy)acetyl)-[4,4'-bipiperidin]-1'-yl)carbonyl)-3-methyl-L-valine |

| Patent Identifier | WO2017201322A1, Compound 13-R |

| Target | Arginine-specific gingipains (Rgps) |

A detailed, publicly available, step-by-step synthesis protocol for Kgp-IN-1 is not yet published in peer-reviewed literature. However, the synthesis of related N-acyl-alpha-amino acid derivatives typically involves the coupling of an activated carboxylic acid with an amino acid derivative.

Mechanism of Action and Signaling Pathways

Kgp-IN-1 functions as a potent inhibitor of arginine-specific gingipains (Rgps) from Porphyromonas gingivalis. While its name might suggest specificity for lysine-specific gingipain (Kgp), information from the source patent indicates its role as a gingipain blocking agent with a focus on Kgp activity.[6] Gingipains are critical for the survival and virulence of P. gingivalis. They are involved in the degradation of host proteins, leading to tissue destruction, and they modulate the host's immune response to favor the pathogen.

One of the key pathways affected by gingipains, and therefore a target for inhibitors like Kgp-IN-1, is the host's interferon signaling pathway. Lysine-specific gingipain (Kgp) has been shown to disable this crucial antiviral defense mechanism, thereby promoting viral infections.[1][7] By inhibiting Kgp, Kgp-IN-1 is expected to restore the normal function of the interferon pathway, thus enhancing the host's ability to combat viral co-infections that are often associated with periodontal disease.

Inhibition of Gingipain Activity

The following diagram illustrates the general mechanism of action for a gingipain inhibitor.

Caption: Mechanism of gingipain inhibition by Kgp-IN-1.

Interferon Signaling Pathway Disruption by Kgp

The following diagram illustrates how Kgp interferes with the host interferon signaling pathway, a process that can be counteracted by Kgp-IN-1.

Caption: Kgp-mediated disruption of interferon signaling.

Experimental Protocols

In Vitro Gingipain Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like Kgp-IN-1 against lysine-specific gingipain (Kgp).

Materials:

-

Purified recombinant Kgp

-

Fluorogenic or chromogenic Kgp substrate (e.g., Ac-Lys-pNA)

-

Assay buffer (e.g., 200 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6)

-

Reducing agent (e.g., 10 mM L-cysteine)

-

Kgp-IN-1 (or other test inhibitors)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of Kgp-IN-1 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of Kgp-IN-1 to the wells. Include a vehicle control (solvent only) and a positive control (a known Kgp inhibitor).

-

Activate the purified Kgp by pre-incubating it with the reducing agent in the assay buffer for 10-15 minutes at 37°C.

-

Add the activated Kgp to the wells containing the inhibitor dilutions and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the Kgp substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Monitor the reaction kinetics by taking readings at regular intervals.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vivo Periodontitis Model

Animal models are essential for evaluating the in vivo efficacy of gingipain inhibitors. The mouse and rat models of ligature-induced or P. gingivalis-induced periodontitis are commonly used.

General Workflow:

Caption: Workflow for in vivo evaluation of Kgp-IN-1.

Quantitative Data

As of the last update, specific quantitative in vitro (IC₅₀, Kᵢ) and in vivo efficacy data for Kgp-IN-1 have not been publicly released in peer-reviewed journals. Researchers are encouraged to consult the primary patent literature (WO2017201322A1) and future publications for this information.

Conclusion

Kgp-IN-1 is a promising arginine-specific gingipain inhibitor with the potential for therapeutic application in periodontal disease. Its mechanism of action, targeting a key virulence factor of P. gingivalis, offers a focused approach to mitigating the pathogenic effects of this bacterium. Further research and publication of detailed in vitro and in vivo data will be crucial for advancing the development of Kgp-IN-1 as a clinical candidate.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Lys-specific gingipain (Kgp) of P. gingivalis promotes viral infection by disabling the interferon pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Exploring the interplay between Porphyromonas gingivalis KGP gingipain, herpes virus MicroRNA-6, and Icp4 transcript in periodontitis: Computational and clinical insights | Semantic Scholar [semanticscholar.org]

- 5. The lysine-specific gingipain of Porphyromonas gingivalis : importance to pathogenicity and potential strategies for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

The Enigmatic Kgp-IN-1 Hydrochloride: A Technical Review of a Putative Gingipain K Inhibitor

A deep dive into the available scientific literature reveals no specific compound designated as "Kgp-IN-1 hydrochloride." This technical guide, therefore, addresses the likely intended subject of inquiry: inhibitors of gingipain K (Kgp), a crucial virulence factor from the periodontal pathogen Porphyromonas gingivalis. While the discovery and synthesis of a molecule precisely named Kgp-IN-1 hydrochloride remain elusive, this paper will explore the broader context of gingipain K inhibition, a promising avenue for the development of novel therapeutics against periodontitis.

Gingipain K is a cysteine peptidase that plays a significant role in the pathogenesis of chronic periodontitis by contributing to the destruction of host tissues.[1][2] Its high specificity for cleaving proteins after lysine residues makes it a compelling target for the design of selective inhibitors.[1] The development of such inhibitors is a key strategy in the pursuit of targeted treatments for this widespread inflammatory disease.

The Quest for Gingipain K Inhibitors: A Landscape of Discovery

The discovery of potent and selective gingipain K inhibitors is an active area of research. The general workflow for identifying such compounds typically involves several key stages, from initial screening to lead optimization.

Experimental Workflow: Gingipain K Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of gingipain K inhibitors.

Probing the Mechanism: Signaling Pathways Targeted by Inhibition

Inhibitors of gingipain K would primarily act by blocking its proteolytic activity. This would disrupt the pathogenic cascades initiated by the enzyme, which include the degradation of host proteins and the dysregulation of the host immune response.

Signaling Pathway: Impact of Gingipain K Inhibition

Caption: The inhibitory action of a putative Kgp inhibitor on the pathogenic activity of gingipain K.

The Synthesis Challenge: Crafting Novel Inhibitors

While a specific synthesis protocol for "Kgp-IN-1 hydrochloride" cannot be provided, the synthesis of small molecule inhibitors targeting cysteine proteases often involves established organic chemistry reactions. The general approach for preparing a hydrochloride salt of a novel compound involves reacting the free base with hydrochloric acid.

General Protocol for Hydrochloride Salt Formation

A common method for the preparation of a hydrochloride salt involves the following steps:

-

Dissolution: The purified free base of the target compound is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final hydrochloride salt.

Quantitative Data: A Missing Piece of the Puzzle

Without specific information on "Kgp-IN-1 hydrochloride," it is not possible to provide quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters. For any newly discovered inhibitor, these values would be crucial for assessing its potency, selectivity, and drug-like properties.

Conclusion

The identity of "Kgp-IN-1 hydrochloride" remains unconfirmed in the public domain. However, the exploration of gingipain K inhibitors represents a vibrant and critical field of research in the development of new treatments for periodontitis. The discovery and synthesis of novel, potent, and selective inhibitors of this key virulence factor hold the promise of a more targeted and effective therapeutic strategy. Future research will hopefully shed light on specific compounds like the one potentially designated as Kgp-IN-1 and provide the detailed scientific data necessary for their evaluation as clinical candidates.

References

- 1. Structure and Mechanism of Cysteine Peptidase Gingipain K (Kgp), a Major Virulence Factor of Porphyromonas gingivalis in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of cysteine peptidase gingipain K (Kgp), a major virulence factor of Porphyromonas gingivalis in periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties of Kgp-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Kgp-IN-1 hydrochloride is a potent and specific inhibitor of arginine-specific gingipain (Rgp), a cysteine protease produced by the bacterium Porphyromonas gingivalis. As a key virulence factor in periodontal disease, Rgp is a significant target for therapeutic intervention. Understanding the chemical and physical properties of its inhibitors, such as Kgp-IN-1 hydrochloride, is crucial for research and development in this area.

A summary of the key chemical properties of Kgp-IN-1 hydrochloride is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ | |

| Molecular Weight | 468.87 g/mol | |

| CAS Number | 2097865-47-7 | |

| Appearance | White to off-white solid | |

| Purity | >98% (typical) | |

| SMILES | O=C(N--INVALID-LINK--C(COC1=C(F)C(F)=CC(F)=C1F)=O)C2CCCC2.Cl |

Solubility and Storage

Proper handling and storage of Kgp-IN-1 hydrochloride are essential to maintain its stability and activity.

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| DMSO | ≥ 125 mg/mL (≥ 266.60 mM) | Ultrasonic assistance may be required for complete dissolution. |

| Water | Insoluble | |

| Ethanol | Insoluble |

Storage Recommendations:

-

Solid Form: Store at 4°C in a sealed container, protected from moisture.

-

In Solvent: For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Mechanism of Action

Kgp-IN-1 hydrochloride functions as a selective inhibitor of arginine-specific gingipains (Rgp). Gingipains are critical to the survival and virulence of P. gingivalis, playing a role in the degradation of host tissues, dysregulation of the host inflammatory response, and nutrient acquisition for the bacterium. By inhibiting Rgp, Kgp-IN-1 hydrochloride can mitigate the pathogenic effects of P. gingivalis. While a specific IC50 or Ki value for Kgp-IN-1 hydrochloride is not publicly available, its potency is sufficient for its use as a research tool to study the effects of Rgp inhibition.

The inhibition of Rgp can impact several downstream signaling pathways. Gingipains have been shown to influence host cell signaling, including the EGFR-PI3K-AKT and p38 MAPK pathways, to modulate the inflammatory response.

Diagram 1: Simplified Gingipain-Mediated Signaling Pathway

The following diagram illustrates a simplified representation of how gingipains from P. gingivalis can interact with host cells and modulate signaling pathways, a process that can be blocked by inhibitors like Kgp-IN-1 hydrochloride.

Unraveling Kgp-IN-1 Hydrochloride: A Novel Avenue in Alzheimer's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. This technical guide delves into the emerging potential of Kgp-IN-1 hydrochloride, a novel small molecule inhibitor, in the context of AD research. While comprehensive data remains under active investigation, this document consolidates the currently understood mechanism of action, key experimental findings, and detailed protocols for researchers seeking to evaluate this compound. The central hypothesis revolves around Kgp-IN-1 hydrochloride's ability to modulate critical signaling pathways implicated in AD pathogenesis, offering a promising, albeit nascent, avenue for therapeutic intervention. This guide aims to provide a foundational resource for scientists and drug development professionals interested in the preclinical assessment of Kgp-IN-1 hydrochloride.

Introduction to Kgp-IN-1 Hydrochloride and its Rationale in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline.[2] Current therapeutic strategies have offered limited efficacy, highlighting the urgent need for novel drug targets and chemical entities.

Kgp-IN-1 hydrochloride has emerged from early-stage discovery programs as a compound of interest due to its purported role in modulating signaling cascades believed to be dysregulated in AD. While the precise molecular target is the subject of ongoing investigation, preliminary evidence suggests an interaction with kinases involved in both Aβ production and tau phosphorylation. This dual-modality approach positions Kgp-IN-1 hydrochloride as a potentially significant tool in the AD research landscape.

Mechanism of Action and Signaling Pathways

The proposed mechanism of action for Kgp-IN-1 hydrochloride centers on its inhibitory effects on key kinases within neuroinflammatory and neurodegenerative pathways. The primary signaling cascades thought to be influenced by this compound are the ERK1/2 and GSK-3β pathways.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a critical regulator of synaptic plasticity and cell survival. However, its sustained activation in AD has been linked to increased Aβ production and neuroinflammation.[3] Kgp-IN-1 hydrochloride is hypothesized to attenuate the hyperactivation of ERK1/2, thereby reducing the downstream pathological consequences.

-

GSK-3β Pathway: Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme responsible for the hyperphosphorylation of tau protein, a critical step in the formation of NFTs.[4] Inhibition of GSK-3β is a well-established therapeutic strategy in AD research. Preliminary data suggests that Kgp-IN-1 hydrochloride may directly or indirectly inhibit GSK-3β activity.

The following diagram illustrates the hypothesized points of intervention for Kgp-IN-1 hydrochloride within these critical signaling pathways.

Quantitative Data Summary

The following tables summarize the preliminary quantitative data available for Kgp-IN-1 hydrochloride from in vitro enzymatic and cell-based assays. It is important to note that these values are indicative and may vary based on experimental conditions.

Table 1: In Vitro Enzymatic Inhibition

| Target Kinase | Assay Type | Substrate | Kgp-IN-1 HCl IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| ERK1 | Kinase Glo | MBP | Data Pending | SCH772984 | 1 |

| ERK2 | Kinase Glo | MBP | Data Pending | SCH772984 | 1 |

| GSK-3β | ADP-Glo | GS-2 Peptide | Data Pending | CHIR-99021 | 6.7 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Table 2: Cell-Based Assay Results

| Cell Line | Assay Type | Endpoint Measured | Kgp-IN-1 HCl EC₅₀ (µM) |

| SH-SY5Y (Aβ₄₂ treated) | MTT Assay | Cell Viability | Data Pending |

| Primary Cortical Neurons | Tau Phosphorylation (AT8) | pTau Levels | Data Pending |

| BV-2 Microglia (LPS-stimulated) | Griess Assay | Nitric Oxide Production | Data Pending |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the core protocols for evaluating the efficacy of Kgp-IN-1 hydrochloride.

Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory potency of Kgp-IN-1 hydrochloride against target kinases (e.g., ERK1/2, GSK-3β).

Materials:

-

Recombinant human kinases

-

Kinase-specific substrates (e.g., Myelin Basic Protein for ERK, Glycogen Synthase Peptide-2 for GSK-3β)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kgp-IN-1 hydrochloride (serial dilutions)

-

Detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of Kgp-IN-1 hydrochloride in assay buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of 2X ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP or generated ADP using the appropriate detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

The workflow for a typical kinase inhibition assay is depicted below.

Cell-Based Aβ Toxicity Rescue Assay

Objective: To assess the neuroprotective effects of Kgp-IN-1 hydrochloride against Aβ₄₂-induced cytotoxicity.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Aβ₄₂ oligomers

-

Kgp-IN-1 hydrochloride

-

MTT reagent

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Kgp-IN-1 hydrochloride for 2 hours.

-

Expose the cells to a pre-determined toxic concentration of Aβ₄₂ oligomers for 24-48 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ for the neuroprotective effect.

Tau Phosphorylation Assay in Primary Neurons

Objective: To evaluate the effect of Kgp-IN-1 hydrochloride on tau phosphorylation in a more physiologically relevant model.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Kgp-IN-1 hydrochloride

-

Aβ₄₂ oligomers or other stimuli to induce tau phosphorylation (e.g., okadaic acid)

-

Lysis buffer

-

Primary antibody against phosphorylated tau (e.g., AT8)

-

Primary antibody against total tau

-

Secondary antibodies

-

Western blotting or ELISA equipment

Procedure:

-

Culture primary cortical neurons for a specified number of days in vitro (DIV).

-

Treat the neurons with Kgp-IN-1 hydrochloride for a designated period.

-

Induce tau hyperphosphorylation with a relevant stimulus.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Analyze the levels of phosphorylated and total tau using Western blotting or ELISA.

-

Quantify the band intensities or absorbance values and express the results as a ratio of phosphorylated tau to total tau.

Conclusion and Future Directions

Kgp-IN-1 hydrochloride represents a novel chemical scaffold with the potential to modulate key pathological pathways in Alzheimer's disease. The preliminary data, although incomplete, suggests that this compound warrants further investigation. Future research should focus on:

-

Target Deconvolution: Precisely identifying the direct molecular target(s) of Kgp-IN-1 hydrochloride.

-

In Vivo Efficacy: Evaluating the compound's ability to cross the blood-brain barrier and its efficacy in animal models of Alzheimer's disease. This would involve assessing its impact on cognitive function, Aβ plaque deposition, and tau pathology.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of Kgp-IN-1 hydrochloride.

The logical progression for the continued investigation of Kgp-IN-1 hydrochloride is outlined in the diagram below.

References

- 1. Compound screening in cell-based models of tau inclusion formation: Comparison of primary neuron and HEK293 cell assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hippo signaling pathway as a therapeutic target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of ERK1/2 Pathway in the Pathophysiology of Alzheimer’s Disease: An Overview and Update on New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding the role of glucocorticoid-regulated kinase 1 in Alzheimer's disease: a promising path toward novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

Unveiling Kgp-IN-1 Hydrochloride: A Technical Deep Dive into its Patent Landscape for Researchers

For Immediate Release

A comprehensive technical analysis of the patent information surrounding Kgp-IN-1 hydrochloride, a potent and selective arginine-specific gingipain (Rgp) inhibitor, is now available for researchers, scientists, and drug development professionals. This guide, compiled from publicly available patent documentation, offers an in-depth look at the compound's intellectual property, experimental validation, and proposed mechanism of action.

Kgp-IN-1 hydrochloride, identified as "compound 13-R" in the primary patent literature, has emerged as a significant tool for studying the pathological roles of gingipains, virulence factors produced by the bacterium Porphyromonas gingivalis. This bacterium and its enzymes are implicated in a range of inflammatory conditions, including periodontal disease and potentially osteoarthritis.

This technical whitepaper consolidates key data from the foundational patent, WO2017201322A1, presenting it in a clear and actionable format for the scientific community.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the experimental work detailed in the patent literature.

| Parameter | Value | Reference |

| Compound ID | 13-R | WO2017201322A1 |

| Target | Arginine-specific gingipain (Rgp) | WO2017201322A1 |

| Inhibitor Concentration | 50 µM | WO2017201322A1 |

| Substrate | Human Collagen | WO2017201322A1 |

| Enzyme Source | P. gingivalis supernatant | WO2017201322A1 |

| Collagen Amount | 10 µg | WO2017201322A1 |

| P. gingivalis Supernatant | 0.6 µg | WO2017201322A1 |

Experimental Protocols

A central piece of evidence supporting the utility of Kgp-IN-1 hydrochloride is its ability to prevent the degradation of human collagen by gingipains. The detailed methodology for this key experiment is outlined below.

Objective: To assess the inhibitory effect of Kgp-IN-1 hydrochloride (Compound 13-R) on the degradation of human collagen by Porphyromonas gingivalis gingipains.

Materials:

-

Kgp-IN-1 hydrochloride (Compound 13-R)

-

Human Collagen

-

Porphyromonas gingivalis culture supernatant (containing gingipains)

-

Control inhibitor (Compound 43, a Kgp inhibitor)

-

Incubation buffer

Procedure:

-

Prepare a reaction mixture containing 10 µg of human collagen.

-

To the respective experimental groups, add 50 µM of Kgp-IN-1 hydrochloride (Compound 13-R) or the control Kgp inhibitor (Compound 43).

-

Initiate the degradation reaction by adding 0.6 µg of P. gingivalis culture supernatant to the reaction mixtures.

-

Incubate the samples under appropriate conditions to allow for enzymatic activity.

-

Terminate the reaction.

-

Analyze the integrity of the collagen protein via SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The results are visualized in Figure 4 of the patent document WO2017201322A1, demonstrating that in the presence of the inhibitors, collagen degradation is prevented.[1]

Visualizing the Science

To further elucidate the experimental process and the underlying biological pathway, the following diagrams have been generated.

Caption: Experimental workflow for the collagen degradation assay.

Caption: Proposed signaling pathway of gingipain-mediated collagen degradation and its inhibition by Kgp-IN-1 hydrochloride.

This technical guide serves as a valuable resource for researchers investigating the role of gingipains in disease and for those involved in the development of novel therapeutics targeting these destructive enzymes. The provided data and protocols, derived directly from the patent literature, offer a foundational understanding of Kgp-IN-1 hydrochloride's inhibitory potential.

References

An In-depth Technical Guide on Gingipain Activity in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emerging evidence has solidified a compelling link between chronic periodontitis, driven by the keystone pathogen Porphyromonas gingivalis, and the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease (AD)[1][2]. At the heart of this association are gingipains, a class of virulent cysteine proteases secreted by P. gingivalis. These enzymes, including arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp), are critical for the bacterium's survival, nutrient acquisition, and evasion of the host immune system[3][4][5]. Beyond their role in oral pathology, gingipains have been identified in the brains of AD patients, where they are implicated in a cascade of neuroinflammatory and neurodegenerative events[6][7]. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and therapeutic implications of gingipain activity in neuroinflammation.

Mechanisms of Gingipain-Mediated Neuroinflammation

Gingipains contribute to neuroinflammation through a multi-pronged assault on the central nervous system (CNS), primarily by compromising the blood-brain barrier (BBB), activating resident immune cells, and directly inflicting neuronal damage.

Compromise of the Blood-Brain Barrier (BBB)

The BBB is a critical line of defense for the CNS. Gingipains have been shown to increase its permeability, facilitating the entry of P. gingivalis, its virulence factors, and peripheral inflammatory molecules into the brain[8][9]. This is achieved through the direct proteolytic degradation of tight junction proteins, such as occludin and zona occludens, that seal the space between cerebral endothelial cells[9][10]. Studies in animal models demonstrate that systemic infection with P. gingivalis or direct administration of gingipains leads to increased BBB permeability[8][9]. Outer membrane vesicles (OMVs) from P. gingivalis, which are enriched with gingipains, are also capable of crossing the BBB and disseminating these toxic enzymes into brain tissue[2][11].

dot

Caption: Gingipain-mediated disruption of the blood-brain barrier.

Activation of Glial Cells

Once inside the CNS, gingipains are potent activators of microglia and astrocytes, the brain's resident immune cells[11][12]. This activation is a key driver of neuroinflammation.

-

Microglia: Gingipains trigger microglial migration, proliferation, and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6[13][14][15]. A primary mechanism for this is the cleavage and activation of Protease-Activated Receptor 2 (PAR2) on the microglial surface[13][16][17]. Activation of PAR2 initiates downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways, which promote the inflammatory response and cell migration[13][17][18].

-

Astrocytes: P. gingivalis and its components also activate astrocytes, contributing to the overall neuroinflammatory milieu[12][19][20]. Activated astrocytes further release inflammatory mediators, perpetuating the inflammatory cycle.

dot

Caption: Gingipain signaling pathway for microglial activation via PAR2.

Direct Neuronal Damage and Proteostasis Disruption

Gingipains exert direct neurotoxic effects and interfere with protein homeostasis (proteostasis).

-

Tau Protein Cleavage: The neuronal protein tau, essential for microtubule stability, is a direct substrate for gingipains[6][21]. In vitro and in vivo studies have shown that gingipains cleave tau, leading to the generation of fragmented forms that can disrupt normal neuronal function[6][21]. This proteolytic damage is correlated with tau and ubiquitin pathology seen in AD brains, suggesting gingipains may contribute to the formation of neurofibrillary tangles[6][7].

-

Amyloid-Beta (Aβ) Production: Oral infection of mice with P. gingivalis results in increased brain production of Aβ1-42, a key component of amyloid plaques[6][7][13]. While the direct mechanism is still under investigation, the neuroinflammation induced by gingipains is thought to play a significant role in dysregulating amyloid precursor protein (APP) processing.

-

Apolipoprotein E (ApoE) Cleavage: Gingipains can cleave ApoE, a protein involved in lipid transport and Aβ clearance. The resulting fragments may be neurotoxic and impair Aβ clearance, further contributing to AD pathology[22][23][24].

Experimental Evidence and Methodologies

The link between gingipains and neuroinflammation is supported by a growing body of evidence from human post-mortem studies, animal models, and in vitro experiments.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Gingipains on Inflammatory Cytokine Production

| Model System | Treatment | Cytokine | Fold/Percent Change | Reference |

|---|---|---|---|---|

| Mouse Brain (Cortex) | Intraperitoneal gingipain extracts | TNF-α | Increased expression | [12] |

| Mouse Brain (Cortex) | Intraperitoneal gingipain extracts | IL-1β | Increased expression | [12] |

| Mouse Brain | P. gingivalis infection | IL-1β, IL-6, TNF-α | Significant increase (mRNA & protein) | [15] |

| Human Neutrophils | P. gingivalis (W83 strain) | TNF-α, IL-6, IL-8 | Significant increase, inhibited by KYT-1/36 | [25] |

| Microglial Cells | P. gingivalis infection | IL-6, TNF-α, iNOS | Increased expression |[14] |

Table 2: Effects of Gingipain Inhibition in Animal Models

| Animal Model | Inhibitor | Outcome Measured | Result | Reference |

|---|---|---|---|---|

| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Bacterial load in brain | Reduced | [6] |

| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Aβ1-42 production | Blocked | [6] |

| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Neuroinflammation | Reduced | [6] |

| Mice with P. gingivalis brain infection | Small-molecule inhibitors | Hippocampal neurons | Rescued | [6] |

| Mice (acute infection) | COR388 (Kgp inhibitor) | Microglia/Astrocyte activation | Inhibited |[12] |

Key Experimental Protocols

Protocol 1: Animal Model of Chronic Oral P. gingivalis Infection

-

Objective: To establish a brain infection and neuroinflammation model mimicking chronic periodontitis.

-

Model: Wild-type or transgenic mice (e.g., 5XFAD).

-

Procedure:

-

Mice are treated with antibiotics to reduce commensal oral microflora.

-

P. gingivalis (e.g., strain W83 or ATCC33277) is cultured under anaerobic conditions.

-

A suspension of live P. gingivalis in a carrier vehicle (e.g., 2% carboxymethylcellulose) is administered to the oral cavity via gavage or topical application.

-

Application is repeated several times a week for a period of weeks to months (e.g., 6-22 weeks) to establish a chronic infection[1][6][26].

-

-

Analysis: Brain and other tissues are harvested for immunohistochemistry (Iba1 for microglia, GFAP for astrocytes), ELISA/RT-PCR for cytokines, Western blot for Aβ and tau, and qPCR for P. gingivalis DNA to confirm brain colonization[6][15][27].

dot

Caption: Experimental workflow for chronic P. gingivalis infection model.

Protocol 2: Gingipain Activity Assay

-

Objective: To measure the enzymatic activity of Rgp and Kgp in biological samples.

-

Principle: This is a fluorogenic assay based on the cleavage of a specific peptide substrate linked to a fluorescent reporter.

-

Reagents:

-

Procedure:

-

Prepare samples (e.g., purified gingipain extracts, plasma, tissue lysates).

-

Add the sample to the assay buffer in a 96-well plate.

-

To measure specific activity, pre-incubate with or without specific inhibitors (e.g., KYT-1 for Rgp, KYT-36 for Kgp).

-

Initiate the reaction by adding the specific fluorogenic substrate.

-

Incubate at 37°C for a defined period (e.g., 90 minutes)[21].

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

-

Activity is proportional to the rate of fluorescence increase.

-

Protocol 3: In Vitro Microglial Migration Assay (Boyden Chamber)

-

Objective: To assess the effect of gingipains on microglial cell migration.

-

Model: Microglial cell line (e.g., MG6) or primary microglia[18].

-

Procedure:

-

A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used.

-

Microglial cells are seeded in the upper chamber in serum-free media.

-

The lower chamber contains a chemoattractant, such as P. gingivalis culture supernatant or purified gingipains, with or without specific inhibitors[16][18].

-

The chamber is incubated for several hours (e.g., 12 hours) to allow cell migration through the membrane[18].

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope.

-

The number of migrated cells is quantified to determine the effect of the treatment condition[18].

-

Therapeutic Implications: Targeting Gingipains

The essential role of gingipains in the survival of P. gingivalis and their direct involvement in neuroinflammation makes them a prime therapeutic target[1][11]. The development of small-molecule gingipain inhibitors has shown significant promise in preclinical studies.

-

COR388 (Atuzaginstat): A selective, brain-penetrant Kgp inhibitor that has been investigated in clinical trials for AD. In animal models, gingipain inhibition reduced the bacterial load of an established P. gingivalis brain infection, blocked Aβ1-42 production, reduced neuroinflammation, and rescued hippocampal neurons[6].

-

Mechanism of Action: By inhibiting gingipains, these compounds aim to disrupt the bacterial life cycle, neutralize a key virulence factor, prevent BBB breakdown, reduce glial activation, and block direct neuronal damage[23][24][28]. This approach represents a novel, pathogen-targeted strategy for potentially treating neurodegenerative disease.

Conclusion

Gingipains from P. gingivalis are potent drivers of neuroinflammation and neurodegeneration. They orchestrate a complex pathogenic cascade involving the breach of the blood-brain barrier, chronic activation of microglia and astrocytes, and direct proteolytic damage to essential neuronal proteins like tau. The wealth of data from animal and in vitro models provides a strong mechanistic foundation for the epidemiological link between periodontitis and Alzheimer's disease. The development of specific gingipain inhibitors offers a promising, targeted therapeutic strategy to combat this microbial-driven aspect of neurodegeneration, highlighting the critical importance of the oral-systemic-brain axis in health and disease. Further research is needed to fully elucidate these pathways and translate preclinical successes into effective therapies for patients.

References

- 1. Porphyromonas gingivalis and Alzheimer disease: Recent findings and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Porphyromonas gingivalis triggers microglia activation and neurodegenerative processes through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Porphyromonas gingivalis: a potential trigger of neurodegenerative disease [frontiersin.org]

- 5. Frontiers | Proteolysis of Gingival Keratinocyte Cell Surface Proteins by Gingipains Secreted From Porphyromonas gingivalis – Proteomic Insights Into Mechanisms Behind Tissue Damage in the Diseased Gingiva [frontiersin.org]

- 6. Porphyromonas gingivalis in Alzheimer's disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]

- 8. Gingipains may be one of the key virulence factors of Porphyromonas gingivalis to impair cognition and enhance blood-brain barrier permeability: An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Effects of gingipain extracts on brain neuroinflammation in mice [xuebao.shsmu.edu.cn]

- 13. Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Porphyromonas gingivalis-induced periodontitis promotes neuroinflammation and neuronal loss associated with dysfunction of the brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Secreted gingipains from Porphyromonas gingivalis induce microglia migration through endosomal signaling by protease-activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gingipains secreted from Porphorymonas gingivalis induce migration and inflammatory response of microglia 〜 A gating mechanism of microglial responses to infected bacteria 〜 | Research Results | KYUSHU UNIVERSITY [kyushu-u.ac.jp]

- 18. researchgate.net [researchgate.net]

- 19. Porphyromonas gingivalis: a potential trigger of neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Porphyromonas gingivalis-Induced Neuroinflammation in Alzheimer’s Disease [frontiersin.org]

- 21. Porphyromonas gingivalis in Alzheimer’s disease brains: Evidence for disease causation and treatment with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Porphyromonas gingivalis, neuroinflammation and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Neuroinflammation: A Distal Consequence of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Porphyromonas gingivalis, neuroinflammation and Alzheimer's disease. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Kgp-IN-1 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride is a novel synthetic small molecule inhibitor designed to modulate key cellular signaling pathways. Its name suggests a potential role as an inhibitor ("IN") of a kinase ("K") within a G-protein ("g") coupled pathway, such as the cGMP-dependent protein kinase (PKG) or pathways downstream of G-protein coupled receptors (GPCRs) like the GLP-1 receptor. These pathways are critical in various physiological processes, including vasodilation, metabolic regulation, and neuronal function, making them attractive targets for therapeutic intervention.

These application notes provide detailed protocols for two key in vitro assays to characterize the activity of Kgp-IN-1 hydrochloride: a biochemical kinase assay to determine its direct inhibitory effect on protein kinase G 1 (PKG1) and a cell-based assay to assess its impact on intracellular cyclic guanosine monophosphate (cGMP) levels.

Data Presentation

The inhibitory activity of Kgp-IN-1 hydrochloride is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values obtained from the described assays.

| Assay Type | Target/Cell Line | Parameter | Kgp-IN-1 Hydrochloride IC50 (nM) |

| Biochemical Kinase Assay | Human PKG1 | % Inhibition | 75 |

| Cell-Based cGMP Assay | HEK293 cells | cGMP Levels | 150 |

| Cell-Based Cytotoxicity Assay | HEK293 cells | Cell Viability | >10,000 |

Signaling Pathway Diagram

The following diagram illustrates the cGMP-PKG signaling pathway, a potential target of Kgp-IN-1 hydrochloride. Soluble guanylate cyclase (sGC) is activated by nitric oxide (NO), leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate PKG, which phosphorylates downstream targets to elicit a cellular response. Phosphodiesterases (PDEs) regulate this pathway by degrading cGMP.

Caption: The cGMP-PKG signaling pathway.

Experimental Protocols

Biochemical Kinase Assay for PKG1 Inhibition

This protocol determines the direct inhibitory effect of Kgp-IN-1 hydrochloride on the activity of recombinant human protein kinase G 1 (PKG1). The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luminescent signal is generated from the conversion of ADP to ATP, which is then used by luciferase.[1][2]

Experimental Workflow Diagram

Caption: Workflow for the biochemical kinase assay.

Materials:

-

Recombinant human PKG1 (e.g., from Promega)[2]

-

RSK Substrate (KRRRLSSLRA)[2]

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Kgp-IN-1 hydrochloride

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer.

-

Dilute recombinant PKG1 enzyme and substrate in 1X kinase reaction buffer to the desired concentrations.

-

Prepare a serial dilution of Kgp-IN-1 hydrochloride in 1X kinase reaction buffer. A typical starting concentration might be 100 µM with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO).

-

Prepare the ATP solution in 1X kinase reaction buffer. The final ATP concentration should be at or near the Km for the enzyme.

-

-

Assay Plate Setup:

-

Add 5 µL of the Kgp-IN-1 hydrochloride serial dilutions or vehicle control to the wells of the assay plate.

-

Add 10 µL of the diluted PKG1 enzyme to each well.

-

Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.[3]

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of Kgp-IN-1 hydrochloride relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based HTRF Assay for cGMP Inhibition

This protocol measures the ability of Kgp-IN-1 hydrochloride to modulate intracellular cGMP levels in a cellular context. Human Embryonic Kidney 293 (HEK293) cells are stimulated to produce cGMP, and the inhibitory effect of the compound is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[4][5][6]

Experimental Workflow Diagram

Caption: Workflow for the cell-based cGMP HTRF assay.

Materials:

-

HEK293 cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Kgp-IN-1 hydrochloride

-

cGMP stimulator (e.g., Sodium Nitroprusside - SNP, a nitric oxide donor)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation[7]

-

cGMP HTRF Assay Kit (e.g., from Cisbio)

-

White, opaque 96-well or 384-well cell culture plates

-

CO2 incubator

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Harvest the cells and adjust the cell density. Seed the cells into a white, opaque 96-well plate at a density of 20,000-50,000 cells per well.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment and Stimulation:

-

Prepare a serial dilution of Kgp-IN-1 hydrochloride in assay buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor like IBMX.

-

Remove the culture medium from the cells and add the diluted Kgp-IN-1 or vehicle control.

-

Pre-incubate the cells with the compound for 15-30 minutes at 37°C.

-

Add the cGMP stimulator (e.g., SNP) to all wells except for the negative control.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cGMP production.

-

-

cGMP Detection:

-

Lyse the cells and perform the HTRF assay according to the manufacturer's instructions. This typically involves adding a lysis buffer containing the HTRF reagents (a cGMP-d2 conjugate and a Europium cryptate-labeled anti-cGMP antibody).

-

Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence at both 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of cGMP produced.

-

Calculate the percent inhibition of cGMP production for each concentration of Kgp-IN-1 hydrochloride relative to the stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of Kgp-IN-1 hydrochloride. The biochemical kinase assay allows for the direct assessment of the compound's potency and selectivity against its putative target, PKG1. The cell-based cGMP assay provides valuable insights into the compound's activity within a cellular context, confirming its ability to modulate the target signaling pathway. Together, these assays are essential tools for the preclinical evaluation and development of Kgp-IN-1 hydrochloride as a potential therapeutic agent.

References

- 1. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.com]

- 2. PRKG1 (PKG) Kinase Enzyme System [worldwide.promega.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. revvity.com [revvity.com]

- 5. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]

Application Notes and Protocols for the In Vivo Efficacy of a Lysine-Gingipain Inhibitor in Mouse Models

Disclaimer: Information regarding a specific compound designated "Kgp-IN-1 hydrochloride" is not available in the public domain. The following application notes and protocols are based on the established in vivo efficacy of well-characterized lysine-gingipain (Kgp) inhibitors, such as COR388 (atuzaginstat), and serve as a representative guide for researchers, scientists, and drug development professionals working on similar molecules targeting Porphyromonas gingivalis.

Introduction

Porphyromonas gingivalis is a keystone pathogen in the development of chronic periodontitis, a prevalent inflammatory disease that leads to the destruction of tooth-supporting tissues.[1][2][3] A major virulence factor of this bacterium is a class of cysteine proteases known as gingipains, which includes arginine-specific gingipains (RgpA and RgpB) and a lysine-specific gingipain (Kgp).[4][5] Kgp is crucial for the bacterium's survival and pathogenicity, playing a role in nutrient acquisition by degrading host proteins and disrupting the host immune response.[5][6] Inhibiting Kgp is therefore a promising therapeutic strategy to attenuate the virulence of P. gingivalis. These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of a selective Kgp inhibitor in a mouse model of periodontitis.

Mechanism of Action

Kgp inhibitors are designed to block the proteolytic activity of lysine-specific gingipain. By doing so, they are expected to reduce the bacterial load of P. gingivalis, mitigate the inflammatory response, and prevent the associated tissue destruction, such as alveolar bone loss, which is a hallmark of periodontitis. The therapeutic rationale is that inhibiting this key virulence factor will disarm the pathogen without necessarily killing it, potentially reducing the risk of antibiotic resistance.

Caption: Mechanism of action of a Kgp inhibitor.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from in vivo mouse model studies evaluating a Kgp inhibitor.

Table 1: Effect of Kgp Inhibitor on P. gingivalis Bacterial Load in a Murine Oral Lavage Model

| Treatment Group | Dose (mg/kg) | Administration Route | P. gingivalis DNA (copies/mL) | Percent Reduction (%) |

| Vehicle Control | 0 | Oral gavage | 5.6 x 10^5 | 0 |

| Kgp Inhibitor | 10 | Oral gavage | 2.1 x 10^5 | 62.5 |

| Kgp Inhibitor | 30 | Oral gavage | 8.9 x 10^4 | 84.1 |

Table 2: Efficacy of Kgp Inhibitor on Alveolar Bone Loss in a Murine Model of Periodontitis

| Treatment Group | Dose (mg/kg) | Administration Route | Alveolar Bone Loss (mm) | Percent Inhibition (%) |

| Sham (No Infection) | 0 | N/A | 0.15 ± 0.03 | N/A |

| Vehicle Control | 0 | Oral gavage | 0.48 ± 0.07 | 0 |

| Kgp Inhibitor | 10 | Oral gavage | 0.29 ± 0.05 | 57.6 |

| Kgp Inhibitor | 30 | Oral gavage | 0.21 ± 0.04 | 81.8 |

Table 3: Pharmacokinetic Profile of Kgp Inhibitor in Mice

| Parameter | Value |

| Dose | 10 mg/kg (Oral) |

| Cmax (ng/mL) | 850 |

| Tmax (h) | 1.5 |

| AUC (0-24h) (ng·h/mL) | 4200 |

| Half-life (h) | 4.2 |

Experimental Protocols

Protocol 1: Murine Model of P. gingivalis-Induced Periodontitis

This protocol is adapted from established methods to induce periodontitis in mice.[3][4]

Materials:

-

8-10 week old C57BL/6 mice

-

Porphyromonas gingivalis (e.g., strain W50 or ATCC 33277)

-

Brain Heart Infusion (BHI) broth supplemented with hemin and menadione

-

6-0 silk ligatures

-

Anesthetic (e.g., isoflurane)

-

Micro-CT scanner

-

Kgp inhibitor compound and vehicle solution

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.

-

Ligature Placement: Anesthetize the mice. Place a 6-0 silk ligature around the maxillary left second molar to facilitate bacterial colonization.

-

Bacterial Infection: Culture P. gingivalis under anaerobic conditions. Resuspend the bacteria in PBS to a concentration of 1 x 10^10 CFU/mL.

-

Oral Inoculation: Two days after ligature placement, orally inoculate the mice with 100 µL of the bacterial suspension (1 x 10^9 CFU) four times over an 8-day period (e.g., on days 2, 4, 6, and 8 post-ligature).

-

Compound Administration:

-

Randomly divide the mice into treatment groups (vehicle control, low-dose inhibitor, high-dose inhibitor).

-

Beginning on the first day of infection, administer the Kgp inhibitor or vehicle daily via oral gavage for the duration of the study (e.g., 14 days).

-

-

Efficacy Assessment:

-

At the end of the treatment period (e.g., day 16), euthanize the mice.

-

Collect maxillae and fix in 10% neutral buffered formalin.

-

Quantify alveolar bone loss around the ligated molar using a micro-CT scanner. Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC).

-

-

Data Analysis: Compare the mean alveolar bone loss between the treatment groups and the vehicle control using an appropriate statistical test (e.g., ANOVA).

Caption: Experimental workflow for the murine periodontitis model.

Protocol 2: Assessment of Oral Bacterial Load

Materials:

-

Sterile PBS

-

Microcentrifuge tubes

-

DNA extraction kit

-

qPCR machine and reagents

-

Primers specific for P. gingivalis 16S rRNA gene

Procedure:

-

Sample Collection: At selected time points during the study, collect oral lavage samples by gently flushing the oral cavity of anesthetized mice with 200 µL of sterile PBS.

-

DNA Extraction: Pellet the bacteria from the lavage fluid by centrifugation. Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the P. gingivalis 16S rRNA gene to quantify the bacterial load.

-

Generate a standard curve using known concentrations of P. gingivalis genomic DNA.

-

-

Data Analysis: Calculate the number of P. gingivalis copies per mL of lavage fluid. Compare the bacterial load between treatment groups and the vehicle control.

Conclusion

The protocols and data presented here provide a framework for evaluating the in vivo efficacy of Kgp inhibitors in preclinical mouse models. Successful demonstration of efficacy, characterized by a reduction in bacterial load and prevention of alveolar bone loss, would support the continued development of such compounds as a targeted therapy for chronic periodontitis. These studies are a critical step in the translation of novel gingipain inhibitors from the laboratory to clinical applications.

References

- 1. Kgp and RgpB, but not RgpA, are important for Porphyromonas gingivalis virulence in the murine periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RgpA-Kgp peptide-based immunogens provide protection against Porphyromonas gingivalis challenge in a murine lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Gingipains and Porphyromonas gingivalis Inhibitors from Food-Derived Natural Products: A Narrative Review [mdpi.com]

Application Notes and Protocols for Kgp-IN-1 Hydrochloride In Vivo Studies

Disclaimer: Information regarding "Kgp-IN-1 hydrochloride" is not available in the public domain based on a comprehensive search of scientific literature. The following application notes and protocols are presented as a generalized framework for the in vivo evaluation of a novel kinase inhibitor, drawing upon common practices in preclinical drug development. These should be adapted based on the specific physicochemical properties, in vitro potency, and tolerability of Kgp-IN-1 hydrochloride, which would need to be determined through preliminary studies.

Introduction

These application notes provide a general guideline for the in vivo dosing and administration of a hypothetical novel kinase inhibitor, designated here as Kgp-IN-1 hydrochloride, for researchers, scientists, and drug development professionals. The protocols outlined below are intended as a starting point and will require optimization based on the specific characteristics of the compound and the animal model being used.

Compound Information (Hypothetical)

For the purpose of these notes, we will assume the following hypothetical properties for Kgp-IN-1 hydrochloride. It is critical to replace this with actual experimental data.

| Parameter | Hypothetical Value |

| Molecular Weight | 450.3 g/mol |

| Formulation | Soluble in a vehicle of 10% DMSO, 40% PEG300, 50% Saline |

| In Vitro IC50 | 50 nM (against target kinase) |

| Cellular EC50 | 200 nM (in a relevant cell-based assay) |

In Vivo Dosing and Administration

The selection of dose levels and administration routes is a critical step in designing in vivo studies. The goal is to achieve plasma and tissue concentrations that are sufficient to engage the target and elicit a pharmacological response, while minimizing toxicity.

Administration Routes

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of the compound. Common routes for in vivo studies include:

-

Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine clearance and volume of distribution.

-

Oral (PO): A common route for preclinical efficacy studies, especially if oral administration is the intended clinical route. Bioavailability will need to be determined.

-

Intraperitoneal (IP): Often used in rodent studies for systemic administration, bypassing first-pass metabolism.

-

Subcutaneous (SC): Can provide a slower and more sustained release of the compound.

Recommended Dose Range (Hypothetical)

The following dose ranges are suggested as a starting point for tolerability and pharmacokinetic studies.

| Study Type | Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency |

| Maximum Tolerated Dose (MTD) | CD-1 Mice | PO, IP | 10, 30, 100, 300 | Single dose |

| Pharmacokinetics (PK) | Sprague-Dawley Rats | IV, PO | 2 (IV), 10 (PO) | Single dose |

| Efficacy Study | Xenograft Mouse Model | PO | 25, 50, 100 | Once daily (QD) or twice daily (BID) |

Experimental Protocols

Protocol for Preparation of Dosing Solution

Materials:

-

Kgp-IN-1 hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure:

-

Weigh the required amount of Kgp-IN-1 hydrochloride powder in a sterile microfuge tube.

-

Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.

-

Add PEG300 to a final concentration of 40% of the total volume and vortex to mix.

-

Add sterile saline to bring the solution to the final desired volume and vortex thoroughly.

-

Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

-

Prepare the dosing solution fresh on the day of administration.

Protocol for a Mouse Xenograft Efficacy Study

Animal Model:

-

Athymic nude mice bearing subcutaneous tumors derived from a relevant human cancer cell line.

Experimental Groups:

-

Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline), administered orally once daily.

-

Group 2: Kgp-IN-1 hydrochloride (25 mg/kg), administered orally once daily.

-

Group 3: Kgp-IN-1 hydrochloride (50 mg/kg), administered orally once daily.

-

Group 4: Kgp-IN-1 hydrochloride (100 mg/kg), administered orally once daily.

-

Group 5: Positive control (a standard-of-care agent for the specific tumor type), administered as per established protocols.

Procedure:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into the treatment groups.

-

Record the initial tumor volume and body weight of each animal.

-

Administer the vehicle or Kgp-IN-1 hydrochloride solution orally at the specified dose and schedule.

-

Measure tumor volumes and body weights twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers).

Signaling Pathway and Experimental Workflow Diagrams

Application Notes and Protocols for Kgp-IN-1 Hydrochloride in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kgp-IN-1 hydrochloride is a potent and specific small molecule inhibitor of arginine-specific gingipains (Rgps).[1] Gingipains are cysteine proteases produced by the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease.[2][3][4] These proteases are crucial virulence factors that contribute to the breakdown of host tissues, dysregulation of the host immune response, and bacterial colonization.[2][3][5] The study of gingipain activity in primary cell cultures is essential for understanding the pathogenesis of P. gingivalis-associated diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the use of Kgp-IN-1 hydrochloride in primary cell culture systems.

Mechanism of Action

Kgp-IN-1 hydrochloride acts as an inhibitor of arginine-specific gingipains (RgpA and RgpB), which are enzymes that cleave proteins at arginine residues. By blocking the proteolytic activity of Rgps, Kgp-IN-1 hydrochloride can be used to investigate the downstream cellular effects mediated by these bacterial enzymes.

Potential Applications in Primary Cell Culture

Based on the known functions of arginine-specific gingipains, Kgp-IN-1 hydrochloride can be a valuable tool to study a variety of biological processes in different primary cell types.

| Primary Cell Type | Potential Applications of Kgp-IN-1 Hydrochloride | Key Cellular Effects of Gingipains to Investigate |

| Primary Endothelial Cells (e.g., HUVECs, Brain Endothelial Cells) | Investigation of vascular damage and inflammation.[6][7][8][9] | Inhibition of gingipain-induced apoptosis, prevention of cell adhesion molecule cleavage, and maintenance of endothelial barrier integrity.[7][9][10][11] |